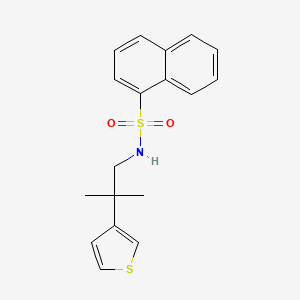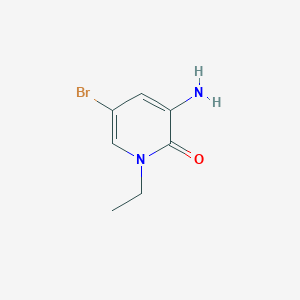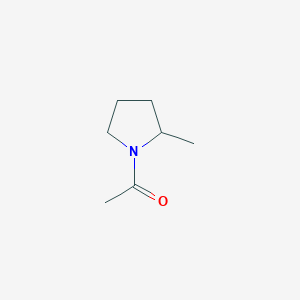![molecular formula C23H24N4O2 B2506044 N'-[(Z)-(5-甲氧基-1H-吲哚-3-基)亚甲基]-4-(1-甲基-1H-吲哚-3-基)丁酰肼 CAS No. 866149-20-4](/img/structure/B2506044.png)
N'-[(Z)-(5-甲氧基-1H-吲哚-3-基)亚甲基]-4-(1-甲基-1H-吲哚-3-基)丁酰肼
描述
N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
BenchChem offers high-quality N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎活性
该化合物已显示出显著的抗炎活性 . 它已被与参比药物消炎痛(一种非甾体类抗炎药 (NSAID),常用于降低发热、疼痛、僵硬和肿胀)进行比较 .
镇痛活性
除了抗炎特性外,该化合物还表现出镇痛(缓解疼痛)活性 . 这使得它可能在治疗与疼痛和炎症相关的疾病中发挥作用 .
致溃疡活性
该化合物已对其致溃疡指数和环氧合酶 (COX) 表达活性进行测试 . 发现它选择性抑制 COX-2 表达,提供胃保护活性 . 这表明它在治疗胃溃疡和其他胃肠道疾病方面具有潜在的应用 .
脂质过氧化
已评估该化合物对脂质过氧化的影响 . 脂质过氧化是自由基从细胞膜中的脂质中窃取电子,导致细胞损伤的过程。 这种特性可能使该化合物在治疗与氧化应激相关的各种疾病方面发挥作用 .
环氧合酶表达活性
已经研究了该化合物对环氧合酶表达活性的影响 . 环氧合酶是一种在炎症反应中发挥关键作用的酶。 该化合物抑制这种酶的能力可能使其成为治疗炎症性疾病的有价值工具 .
活性分子的合成
该化合物是合成活性分子的理想前体 . 它可用于多组分反应 (MCR),MCR 本质上是可持续的,并为获得复杂分子提供途径 . 这使其成为药物化学和药学领域中的一种有价值的工具 .
生物活性结构的生成
该化合物是生成生物活性结构的有效化学前体 . 它可用于合成各种杂环衍生物,这些衍生物具有广泛的生物活性 .
在绿色化学中的作用
该化合物在多组分反应 (MCR) 中的使用符合绿色化学的原则 . MCR 收率高,操作友好,时间和成本效益高,并减少了中间体纯化所需的溶剂和能量使用 . 这使得该化合物成为开发可持续化学工艺的有价值工具 .
作用机制
Target of Action
Indole derivatives are known to have diverse biological and clinical applications , suggesting that this compound may interact with multiple targets.
Mode of Action
It’s known that indole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways .
Result of Action
Indole derivatives are known to have various biological effects, including potential anticancer properties .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .
生化分析
Biochemical Properties
N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as glutathione peroxidase and superoxide dismutase, which are crucial for cellular antioxidant defense mechanisms . The nature of these interactions involves the modulation of enzyme activity, potentially leading to enhanced or inhibited enzymatic functions. Additionally, N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide may bind to specific proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the activity of key signaling molecules such as nuclear factor kappa B and signal transducer and activator of transcription 3, N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide can affect gene expression and cellular metabolism. These changes can lead to alterations in cell proliferation, apoptosis, and differentiation, highlighting the compound’s potential impact on various cell types.
Molecular Mechanism
At the molecular level, N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways and cellular functions. Additionally, N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide has been shown to influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions underscore the compound’s potential as a modulator of biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide remains stable under specific conditions, allowing for sustained biological activity. Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have also indicated potential cumulative effects on cellular processes, which may be relevant for therapeutic applications.
Dosage Effects in Animal Models
The effects of N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological functions. These dosage-dependent effects highlight the importance of determining optimal dosing regimens for potential therapeutic use.
Metabolic Pathways
N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound has been shown to affect metabolic flux, leading to changes in the levels of key metabolites. For example, its interaction with enzymes involved in the antioxidant defense system can influence the balance of reactive oxygen species and antioxidant molecules, thereby impacting cellular redox status.
Transport and Distribution
The transport and distribution of N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution pattern of the compound can also influence its accumulation in specific tissues, which may be relevant for its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of N’-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide is an important determinant of its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
N-[(5-methoxy-1H-indol-3-yl)methylideneamino]-4-(1-methylindol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-27-15-16(19-7-3-4-8-22(19)27)6-5-9-23(28)26-25-14-17-13-24-21-11-10-18(29-2)12-20(17)21/h3-4,7-8,10-15,24H,5-6,9H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCNDAIUYDTDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NN=CC3=CNC4=C3C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501131138 | |
| Record name | 1-Methyl-1H-indole-3-butanoic acid 2-[(5-methoxy-1H-indol-3-yl)methylene]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501131138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866149-20-4 | |
| Record name | 1-Methyl-1H-indole-3-butanoic acid 2-[(5-methoxy-1H-indol-3-yl)methylene]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866149-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-indole-3-butanoic acid 2-[(5-methoxy-1H-indol-3-yl)methylene]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501131138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



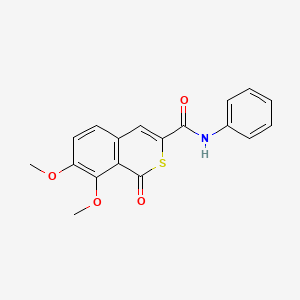
![Methyl 4-[[methyl(oxirane-2-carbonyl)amino]methyl]benzoate](/img/structure/B2505967.png)
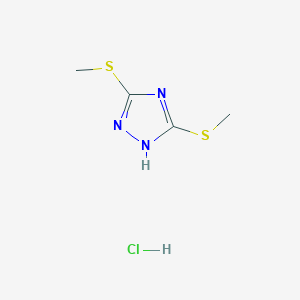


![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride](/img/structure/B2505974.png)
![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B2505975.png)
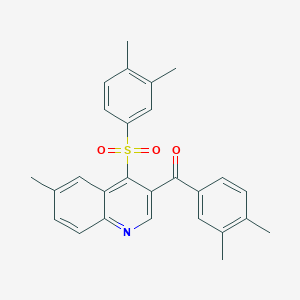

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2505979.png)
